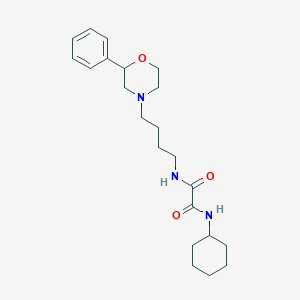

N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclohexyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O3/c26-21(22(27)24-19-11-5-2-6-12-19)23-13-7-8-14-25-15-16-28-20(17-25)18-9-3-1-4-10-18/h1,3-4,9-10,19-20H,2,5-8,11-17H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCNAGBGSALYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalamide. This intermediate is then reacted with 4-(2-phenylmorpholino)butylamine under controlled conditions to yield the final product.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound may have potential as a biochemical probe to study molecular interactions and pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Findings and Substituent Effects

Substituent Bulk and Molecular Weight: The target compound and 954085-62-2 share the 4-(2-phenylmorpholino)butyl chain but differ in their N1 groups. The cyclohexyl group in the target compound provides steric bulk without electronegative atoms, whereas the 3-fluoro-4-methylphenyl group in 954085-62-2 introduces both halogenation and aromatic methylation, increasing molecular weight by ~6.6% . TRC-N312128-100MG has the highest molecular weight (507.6 g/mol) due to its naphthalenylsulfonyl-piperidinyl group, which adds significant steric and electronic complexity .

Synthetic Challenges and Yields: Compound 16 exhibited a 23% dimerization byproduct during synthesis, likely due to the reactivity of the hydroxybenzoyl-phenyl group .

Functional Group Impact: Fluorine substituents (e.g., in 954085-62-2 and Compound 18) enhance metabolic stability and binding affinity in drug candidates but may reduce solubility .

Biological Activity

N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C23H35N3O3

- Molecular Weight : 401.551 g/mol

- IUPAC Name : N'-cyclohexyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide

The compound is characterized by its oxalamide structure, which is known to influence various biological activities through interactions with cellular targets.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain signaling pathways, leading to physiological responses. The exact mechanisms, however, require further investigation to elucidate the specific interactions and outcomes.

1. Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative effects on various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth by inducing apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of proliferation |

2. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It appears to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of the compound significantly reduced neuronal loss and improved cognitive function as measured by behavioral tests. The mechanism was linked to the modulation of glutamate receptors and reduction of oxidative stress markers.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:

- Absorption : High absorption rates with significant bioavailability.

- Distribution : The compound crosses the blood-brain barrier effectively, indicating potential central nervous system activity.

- Metabolism : Metabolized primarily in the liver, with several metabolites identified that may also exhibit biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.